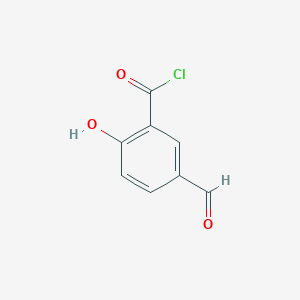

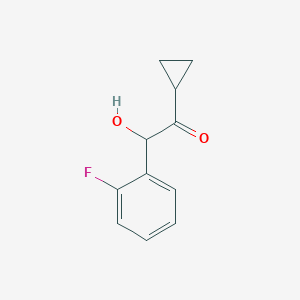

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone

Descripción general

Descripción

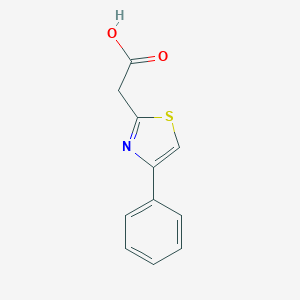

The compound "1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone" is a chemical that features a cyclopropyl group, a fluorophenyl group, and a hydroxyethanone moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and characteristics of structurally related compounds, which can be useful in understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of precursor molecules, followed by various reactions such as reduction and cyclization. For instance, the synthesis of 1-fluoro-dibenzo[a,d]cycloheptanone from phthalic anhydride and orthofluorophenyl acetic acid through condensation, reduction, and cyclization is reported to have high industrial value due to its simplicity and high yield . This suggests that a similar approach might be applicable for the synthesis of "1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone."

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies also play a role in corroborating experimental data . For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by single crystal X-ray diffraction . These techniques would likely be useful in analyzing the molecular structure of "1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone."

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives and related compounds can involve mechanisms such as hydrolysis, ring closure, and thermolysis. For example, KB-509 undergoes hydrolysis to yield degradation products, followed by ring closure . Similarly, substituted (o-hydroxyphenyl)cyclopropanes undergo thermolysis, leading to ring opening and isomerization . These insights into the reactivity of structurally similar compounds can inform the potential chemical reactions of "1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their molecular structures and the nature of their substituents. For instance, the presence of fluorophenyl groups can influence the electronic properties and reactivity of a compound . The crystal structure and intermolecular interactions, such as hydrogen bonding, can also affect the physical properties . These aspects would be relevant in analyzing the physical and chemical properties of "1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone."

Aplicaciones Científicas De Investigación

Photoinitiated Cationic Polymerization

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone has been studied in the context of photoinitiated cationic polymerization of substituted vinylcyclopropanes. The research explored the polymerization at ambient temperatures, noting a partial ring-opening of the cyclopropane ring and a significant volume shrinkage during the process (Al-Doaiss et al., 2005).

Crystal Structure Analysis

The molecule has been analyzed for its crystal structure, revealing specific orientations and dihedral angles between its constituent rings and a short hydroxy O—H bond length, suggesting the influence of electron delocalization and weak C—H⋯O intermolecular interactions (Jasinski et al., 2012).

Antimicrobial Activity

A study focusing on N-ethoxyethylpiperidine Derivatives highlighted the inclusion of a fragment of cyclopropane and fragments of fluorophenyls, resulting in compounds that exhibited antimicrobial activity against various bacterial strains (Issayeva et al., 2019).

Synthesis and Characterization

Research has been conducted on the synthesis of various derivatives of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, highlighting methods and conditions for efficient synthesis, and detailing the structure and properties of these derivatives through methods like IR and NMR (Tan Bin, 2010).

Insecticidal Activities

The molecule has also been part of studies focused on insecticidal activities, particularly involving novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, highlighting the synthesis process and the efficacy of these compounds against certain pests (Shi et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7,11,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIRUKGYDUOZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)

![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)

![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)